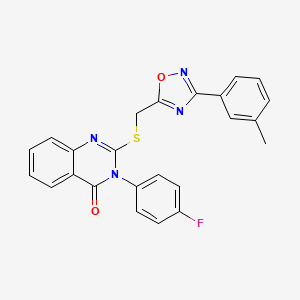

3-(4-fluorophenyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(4-fluorophenyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound belongs to the quinazolinone class, which is known for its diverse biological activities.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable reagent to form the quinazolinone core.

Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group is introduced via a nucleophilic substitution reaction, often using 4-fluorobenzyl chloride and a base.

Attachment of the Oxadiazole Moiety: The oxadiazole ring is synthesized separately and then attached to the quinazolinone core through a thioether linkage. This step typically involves the reaction of a thiol derivative of the oxadiazole with the quinazolinone intermediate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

化学反応の分析

Types of Reactions

3-(4-fluorophenyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halides (e.g., chlorides, bromides) and bases (e.g., sodium hydroxide, potassium carbonate) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups.

科学的研究の応用

3-(4-fluorophenyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one has several scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

作用機序

The mechanism of action of 3-(4-fluorophenyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and biological responses.

類似化合物との比較

Similar Compounds

- 3-(4-chlorophenyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

- 3-(4-bromophenyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

- 3-(4-methylphenyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Uniqueness

The uniqueness of 3-(4-fluorophenyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one lies in the presence of the 4-fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.

生物活性

3-(4-fluorophenyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by a quinazoline backbone and various substituents, exhibits a range of pharmacological properties including anticancer, antimicrobial, and anti-inflammatory activities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes:

- A fluorophenyl group that enhances lipophilicity and biological activity.

- A thioether linkage which may contribute to its interaction with biological targets.

- A quinazolinone core known for diverse pharmacological effects.

Anticancer Activity

Recent studies have demonstrated the cytotoxic potential of quinazoline derivatives against various cancer cell lines. For instance:

- In vitro studies have shown that derivatives of quinazoline exhibit significant inhibitory effects on cell proliferation in cancer cell lines such as HCT116 (colon), MCF-7 (breast), and HepG2 (liver). The compound demonstrated IC50 values indicating potent activity against these lines .

| Cell Line | IC50 (μM) |

|---|---|

| HCT116 | 4.47 |

| MCF-7 | 7.55 |

| HepG2 | 4.04 |

Additionally, the compound has been noted for its multi-target inhibitory activities against key proteins such as Hsp90, EGFR, and VEGFR-2, which are critical in cancer progression .

Antimicrobial Activity

The antimicrobial properties of this compound were assessed through various methods. Quinazoline derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using the broth microdilution method.

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.98 |

| Escherichia coli | 1.50 |

| Pseudomonas aeruginosa | 2.00 |

These results highlight the compound's potential as a therapeutic agent against bacterial infections .

Anti-inflammatory Activity

The anti-inflammatory effects of quinazoline derivatives have also been documented. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The presence of the oxadiazole moiety is believed to enhance this activity by stabilizing interactions with inflammatory mediators .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Protein Binding : The thioether and amide functionalities allow for hydrogen bonding with proteins.

- Enzyme Inhibition : It inhibits key enzymes involved in cancer cell proliferation and inflammation.

- Multi-target Approach : Its diverse structural components enable it to interact with multiple targets simultaneously, enhancing its therapeutic efficacy .

Case Studies

Several case studies have documented the effectiveness of similar quinazoline derivatives:

- A study evaluated a series of quinazoline compounds for their cytotoxicity against various cancer cell lines and reported significant anti-proliferative effects.

- Another investigation focused on the antimicrobial properties of quinazoline derivatives against resistant strains of bacteria, showing promising results in inhibiting growth and biofilm formation .

特性

IUPAC Name |

3-(4-fluorophenyl)-2-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17FN4O2S/c1-15-5-4-6-16(13-15)22-27-21(31-28-22)14-32-24-26-20-8-3-2-7-19(20)23(30)29(24)18-11-9-17(25)10-12-18/h2-13H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTWOLRMSBBQYLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。